[(2-Phenoxyacetyl)amino]thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
[(2-phenoxyacetyl)amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c10-9(15)12-11-8(13)6-14-7-4-2-1-3-5-7/h1-5H,6H2,(H,11,13)(H3,10,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCJZPHKZSTWNQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NNC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Phenoxyacetyl Amino Thiourea and Its Analogs
Classical and Contemporary Synthetic Routes to 1-(Acyl)-3-substituted Thioureas
The fundamental structure of [(2-phenoxyacetyl)amino]thiourea, a 1-acylthiourea, is assembled through several reliable methods. These range from century-old name reactions to modern, energy-efficient techniques.
Douglas-Dain's Method and its Mechanistic Variations
A cornerstone in the synthesis of acylthioureas is the reaction of an acyl chloride with a thiocyanate (B1210189) salt, followed by the addition of an amine. This general one-pot procedure is highly effective for producing a wide array of N-acylthiourea derivatives. nih.govnih.gov The process begins with the conversion of a carboxylic acid, such as 2-phenoxyacetic acid, into its more reactive acyl chloride derivative, 2-phenoxyacetyl chloride, typically using reagents like thionyl chloride. farmaciajournal.com
The key intermediate, 2-phenoxyacetyl isothiocyanate, is generated in situ through the reaction of 2-phenoxyacetyl chloride with a thiocyanate salt, such as ammonium (B1175870) or potassium thiocyanate, in an anhydrous solvent like acetone. nih.govmdpi.com This highly electrophilic isothiocyanate is not isolated but is immediately treated with a nucleophilic amine. For the parent compound, this compound, ammonia (B1221849) is used. For substituted analogs, a primary or secondary amine is added. The reaction mixture is typically refluxed to drive the nucleophilic addition of the amine's nitrogen to the electrophilic carbon of the isothiocyanate group, yielding the final acylthiourea product. nih.govfarmaciajournal.com
The mechanism involves the nucleophilic attack of the thiocyanate ion on the carbonyl carbon of the acyl chloride, followed by the elimination of the chloride ion to form the acyl isothiocyanate intermediate. The subsequent addition of an amine to the isothiocyanate's central carbon atom, followed by proton transfer, affords the stable 1-acyl-3-substituted thiourea (B124793).
Microwave-Assisted Synthesis Strategies for Phenoxyacetyl Thioureas
To address the often lengthy reaction times associated with conventional heating, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. researchgate.net This technique significantly accelerates reaction rates, often leading to higher yields and product purities in a fraction of the time. mdpi.comnih.gov The application of microwave irradiation to the synthesis of thioureas and related heterocycles is well-documented. nih.govmdpi.com
In the context of phenoxyacetyl thioureas, microwave energy can be applied to the classical one-pot synthesis. The condensation of 2-phenoxyacetyl isothiocyanate with an amine can be completed in minutes under microwave irradiation, compared to hours of conventional refluxing. researchgate.net The efficiency of MAOS makes it an attractive, green chemistry approach for rapidly generating libraries of thiourea derivatives for further study.
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis Note: Data is representative of typical improvements seen for thiourea synthesis.
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
|---|---|---|
| Reaction Time | 1 - 4 hours farmaciajournal.com | 5 - 15 minutes researchgate.net |
| Energy Input | Sustained, high | Pulsed, efficient |
| Yield | Good to Excellent | Often improved nih.gov |
| Conditions | Reflux in solvent | Solvent-free or minimal solvent mdpi.com |
Multi-Step Protocols Involving Phenoxyacetamide Intermediates and Isothiocyanates
An alternative strategy involves the initial synthesis of a 2-phenoxyacetamide (B1293517) intermediate, which is then elaborated to form the thiourea. This two-step approach offers a different route for structural diversification. A typical synthesis begins with the reaction of a phenol (B47542) with 2-chloroacetamide (B119443) in the presence of a base like potassium carbonate to yield the corresponding 2-phenoxyacetamide. chemrxiv.org
This intermediate can then be reacted with an aryl isothiocyanate to produce 1-(2-phenoxyacetyl)-3-arylthiourea derivatives. chemrxiv.org This method is particularly useful when the desired substitution on the thiourea nitrogen is best introduced via a pre-formed isothiocyanate. However, studies have shown that this reaction can sometimes lead to the formation of 2-aryloxyacetanilides as byproducts through the loss of the isothiocyanate moiety, suggesting that the formed carbonyl thioureas may have limited stability under certain reaction conditions. chemrxiv.org
Strategies for Structural Diversification and Derivatization
The this compound scaffold is a template that can be readily modified at two key positions: the phenoxyacetyl group and the thiourea nitrogen atoms. These modifications are critical for tuning the molecule's chemical properties.
Modification of the Phenoxyacetyl Moiety
Structural diversity can be introduced by altering the phenoxy ring of the phenoxyacetyl group. This is achieved by starting the synthesis with substituted phenols. For instance, using 3,4-dimethylphenol (B119073) or 2,3-dimethylphenol (B72121) in the initial reaction steps results in thioureas with dimethyl-substituted phenoxy rings. farmaciajournal.com This approach allows for the introduction of a wide range of substituents, including alkyl, halogen, or alkoxy groups, onto the aromatic ring. This strategy has been used to create libraries of 2-aryloxyacetamide precursors for thiourea synthesis. chemrxiv.org
Table 2: Examples of Phenoxyacetyl Moiety Diversification
| Starting Phenol | Resulting Moiety in Thiourea |
|---|---|
| Phenol | (2-Phenoxy acetyl)amino |
| 3,4-Dimethylphenol | [2-(3,4-Dimethylphenoxy )acetyl]amino farmaciajournal.com |
| 2,3-Dimethylphenol | [2-(2,3-Dimethylphenoxy )acetyl]amino farmaciajournal.com |
| 4-Methoxyphenol | [2-(4-Methoxyphenoxy )acetyl]amino mdpi.com |
| 4-Ethylphenol | [2-(4-Ethylphenoxy )acetyl]amino mdpi.com |
Introduction of Substituents on the Thiourea Nitrogen Atom
The most common method for diversification involves introducing various substituents onto the terminal nitrogen atom of the thiourea group (the N' position). This is readily accomplished during the classical one-pot synthesis by reacting the 2-phenoxyacetyl isothiocyanate intermediate with a diverse selection of primary amines instead of ammonia. mdpi.com
This strategy allows for the incorporation of a vast range of chemical functionalities, including:
Aromatic and Heterocyclic Amines: Using anilines or heterocyclic amines (e.g., aminothiazoles, aminopyridines) leads to N'-aryl or N'-heteroaryl thiourea derivatives. nih.govmdpi.commdpi.com
Aliphatic Amines: Reaction with primary or secondary aliphatic amines yields N'-alkylated thioureas. mdpi.com
This facile derivatization makes the 1-acylthiourea synthesis a powerful tool in combinatorial chemistry and for creating compound libraries for various applications. nih.govnih.gov The choice of amine directly dictates the final substituent on the thiourea core.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 1-(Acyl)-3-substituted Thioureas |
| 2-Phenoxyacetic acid |
| 2-Phenoxyacetyl chloride |
| Ammonium thiocyanate |
| Potassium thiocyanate |
| 2-Phenoxyacetyl isothiocyanate |
| 1-Acylthiourea |
| 2-Phenoxyacetamide |
| 2-Chloroacetamide |
| 1-(2-Phenoxyacetyl)-3-arylthiourea |
| 2-Aryloxyacetanilides |
| 3,4-Dimethylphenol |
| 2,3-Dimethylphenol |
| 4-Methoxyphenol |
| 4-Ethylphenol |
| N'-Aryl thiourea |
| N'-Heteroaryl thiourea |
| N'-Alkyl thiourea |
| Thionyl chloride |
| Potassium carbonate |
Integration of Heterocyclic Scaffolds (e.g., Thiazole (B1198619), Benzodioxole, Triazole)
The core structure of this compound serves as a versatile starting point for the synthesis of more complex molecules incorporating various heterocyclic systems. The presence of the reactive thiourea moiety is particularly instrumental in classical cyclization reactions to form heterocycles like thiazole and triazole.
The renowned Hantzsch thiazole synthesis is a primary method for integrating a thiazole ring. This reaction involves the condensation of a thiourea derivative with an α-haloketone. mdpi.comderpharmachemica.com For instance, derivatives of this compound can be reacted with various substituted 2-bromoacetophenones. The general procedure involves dissolving the thiourea precursor in a basic solution, such as aqueous sodium carbonate in methanol, followed by the addition of the appropriate α-bromoacetophenone. The mixture is then refluxed to facilitate the cyclization, and subsequent acidification yields the desired 2-amino-thiazole derivative. mdpi.com The versatility of this method allows for the introduction of a wide array of substituents onto the thiazole ring, depending on the choice of the acetophenone (B1666503) reactant. researchgate.netnih.gov
Another important heterocyclic modification involves the formation of 1,2,4-triazole-3-thiones. This transformation can be achieved in a two-step process starting from a phenoxyacetyl hydrazide precursor. The hydrazide is first reacted with an isothiocyanate to form a carbothioamide. This intermediate is then subjected to cyclization under basic conditions, for example, using an aqueous sodium hydroxide (B78521) solution, to yield the final 1,2,4-triazole-3-thione. mdpi.com
While direct derivatization of this compound to incorporate a benzodioxole scaffold is not extensively documented, general synthetic strategies for creating benzodioxole-containing compounds often involve the use of starting materials like 3,4-(methylenedioxy)phenylacetic acid. nih.gov Synthetic routes such as esterification followed by reactions with other aromatic compounds in the presence of a catalyst like phosphorus pentoxide are employed to build the desired molecular framework. nih.gov
Table 1: Examples of Thiazole Derivatives Synthesized from Thiourea Precursors This table is interactive. You can sort and filter the data.
| Starting Thiourea Derivative | Reactant | Resulting Heterocyclic Compound | Yield (%) | Reference |
|---|---|---|---|---|
| N-(Carboxyethyl)thiourea | 2-Bromo-4'-fluoroacetophenone | 2-{[2-(4-Fluorophenyl)-thiazol-4-yl]methylamino}acetic acid | 88 | mdpi.com |
| N-(Carboxyethyl)thiourea | 2-Bromo-4'-chloroacetophenone | 2-{[2-(4-Chlorophenyl)-thiazol-4-yl]methylamino}acetic acid | 75 | mdpi.com |
| N-(Carboxyethyl)thiourea | 2-Bromo-4'-bromoacetophenone | 2-{[2-(4-Bromophenyl)-thiazol-4-yl]methylamino}acetic acid | 68 | mdpi.com |
Derivatization with Amino Acid and Related Moieties
The conjugation of amino acids to the this compound scaffold can be accomplished through several synthetic routes, leveraging the functional groups present in the parent molecule. These approaches allow for the creation of hybrid molecules that combine the structural features of phenoxyacetic acid, thiourea, and amino acids. mdpi.comnih.gov
One prominent method involves the reaction of an isothiocyanate with an amine-functionalized amino acid. rsc.org The thiourea group of this compound can be converted to the corresponding isothiocyanate. This activated intermediate can then be coupled with the amino group of an amino acid or its ester to form a new thiourea-tethered conjugate. This strategy provides a direct way to link amino acid moieties through the thiourea segment of the molecule. rsc.orgnih.gov
Alternatively, the phenoxyacetyl portion of the molecule offers a site for amide bond formation. The carboxylic acid of a phenoxyacetic acid precursor can be activated, for example by converting it to an acid chloride, and then reacted with the amino group of an amino acid ester. nih.gov This results in a phenoxyacetamide derivative of the amino acid. While this approach builds upon a precursor to the title compound, it highlights a key strategy for linking amino acids to the phenoxyacetyl framework.
The synthesis of such conjugates often requires protecting groups for the amino acid functionalities to ensure selective reaction. For example, Nα-Fmoc-β-amino-L-alanine has been used in reactions with glycosylmethyl isothiocyanates to produce thiourea-linked structures. rsc.org The choice of protecting groups is critical for compatibility with the reaction conditions and for subsequent deprotection steps. researchgate.net The resulting amino acid conjugates are a subject of interest for their potential applications in medicinal chemistry, as the addition of amino acid moieties can influence the molecule's biological properties and transport characteristics. mdpi.com
Table 2: Synthetic Approaches for Amino Acid Derivatization This table is interactive. You can sort and filter the data.
| Core Structure Moiety | Amino Acid Component | Coupling Reaction | Linkage Type | Reference |
|---|---|---|---|---|
| Glycosylmethyl isothiocyanate | Nα-Fmoc-β-amino-L-alanine | Isothiocyanate-amine coupling | Thiourea | rsc.org |
| Phenoxyacetic acid | Aminoalkanol / Amino acid | Amide bond formation | Amide | nih.gov |
| 2-[(1R)-1-aminoethyl]phenol | Benzoyl isothiocyanate | Isothiocyanate-amine coupling | Thiourea | nih.govnih.gov |
| Piperic acid | Amino acid methyl ester | Amide bond formation | Amide | mdpi.com |
Analytical and Spectroscopic Techniques for Structural Characterization
Vibrational Spectroscopy (FTIR) for Functional Group Identification
Fourier-transform infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of [(2-Phenoxyacetyl)amino]thiourea is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.
The presence of N-H bonds in the thiourea (B124793) and amide moieties would be confirmed by stretching vibrations in the region of 3100-3400 cm⁻¹. nih.govresearchgate.net Specifically, two or more distinct bands may be observed, corresponding to the different N-H environments. The carbonyl group (C=O) of the acetyl moiety is anticipated to show a strong absorption band in the range of 1660-1690 cm⁻¹. tandfonline.comnih.gov The thiocarbonyl group (C=S) of the thiourea core typically displays a weaker absorption band around 1170-1250 cm⁻¹. tandfonline.comnih.gov
The phenoxy group would be identified by several characteristic peaks. The C-O-C ether linkage is expected to show stretching vibrations in the 1200-1260 cm⁻¹ region. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. The presence of a monosubstituted benzene (B151609) ring is further confirmed by characteristic out-of-plane bending vibrations in the 690-770 cm⁻¹ region.
Expected FTIR Data for this compound
| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Intensity |
| N-H (Amide & Thiourea) | 3100 - 3400 | Medium to Strong |
| C-H (Aromatic) | > 3000 | Medium to Weak |
| C-H (Aliphatic, -CH₂-) | 2850 - 2960 | Medium to Weak |
| C=O (Amide) | 1660 - 1690 | Strong |
| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |
| C-N (Amide & Thiourea) | 1300 - 1400 | Medium |
| C-O-C (Ether) | 1200 - 1260 | Strong |
| C=S (Thiourea) | 1170 - 1250 | Medium to Weak |
| C-H (Aromatic out-of-plane) | 690 - 770 | Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of a molecule by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for each type of proton. The protons of the phenoxy group would appear in the aromatic region, typically between δ 6.9 and 7.4 ppm. The protons on the benzene ring will likely show a multiplet pattern due to spin-spin coupling. The methylene (B1212753) protons (-CH₂-) adjacent to the carbonyl group and the phenoxy group are expected to resonate as a singlet at approximately δ 4.5-5.0 ppm. The N-H protons of the amide and thiourea moieties are anticipated to appear as broad singlets in the downfield region, typically between δ 8.0 and 12.0 ppm, and their chemical shifts can be sensitive to solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide complementary information. The thiocarbonyl carbon (C=S) is expected to be the most downfield signal, appearing around δ 180 ppm. The carbonyl carbon (C=O) of the amide group should resonate at approximately δ 170 ppm. The carbons of the phenoxy group will show signals in the aromatic region (δ 115-160 ppm), with the oxygen-bearing carbon appearing at the lower field end of this range. The methylene carbon (-CH₂-) is expected to be found around δ 65-70 ppm.
Expected NMR Data for this compound
| ¹H NMR | ¹³C NMR | ||
| Proton Type | Expected Chemical Shift (δ, ppm) | Carbon Type | Expected Chemical Shift (δ, ppm) |
| N-H (Amide, Thiourea) | 8.0 - 12.0 (broad s) | C=S | ~180 |
| C-H (Aromatic) | 6.9 - 7.4 (m) | C=O | ~170 |
| O-CH₂ | 4.5 - 5.0 (s) | C (Aromatic, C-O) | ~158 |
| C (Aromatic) | 115 - 130 | ||
| O-CH₂ | 65 - 70 |
Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ would be observed, confirming its molecular weight.
High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula. The fragmentation pattern in the mass spectrum is expected to arise from the cleavage of the weaker bonds in the molecule. Common fragmentation pathways for acylthioureas include the cleavage of the amide bond and the thiourea C-N bonds. Expected fragments would correspond to the phenoxyacetyl cation, the phenoxy cation, and fragments arising from the thiourea moiety.
Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z |
| [M+H]⁺ | 212.06 |
| [C₈H₇O₂]⁺ (Phenoxyacetyl) | 135.04 |
| [C₆H₅O]⁺ (Phenoxy) | 93.03 |
| [CH₄N₂S]⁺ (Thiourea) | 76.01 |
X-ray Crystallography (Single Crystal XRD) for Solid-State Structure Determination
Single-crystal X-ray diffraction (XRD) provides the most definitive structural information for a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. If suitable single crystals of this compound can be grown, XRD analysis would reveal the precise three-dimensional arrangement of the atoms.
Based on studies of similar acylthiourea derivatives, it is expected that the molecule would adopt a specific conformation in the solid state, likely stabilized by intramolecular hydrogen bonding between one of the N-H protons and the carbonyl oxygen. Current time information in Bangalore, IN. The crystal packing would be influenced by intermolecular hydrogen bonds involving the N-H groups and the sulfur atom of the thiourea moiety, potentially forming dimeric structures or extended networks. nih.gov The planarity of the phenyl ring and the thiourea group, as well as the dihedral angles between different parts of the molecule, would also be determined.
Expected X-ray Crystallography Parameters for this compound
| Parameter | Expected Finding |
| Crystal System | Monoclinic or Orthorhombic (Common for similar compounds) |
| Space Group | e.g., P2₁/c or Pbca (Examples from related structures) |
| Intramolecular Interactions | Hydrogen bonding between N-H and C=O |
| Intermolecular Interactions | Hydrogen bonding involving N-H and C=S, potentially forming dimers or chains |
Thermogravimetric Analysis (TGA) for Thermal Behavior Studies
Thermogravimetric analysis (TGA) is used to study the thermal stability of a compound by measuring its mass change as a function of temperature. A TGA curve for this compound would provide information about its decomposition pattern.
For thiourea and its derivatives, decomposition often occurs in multiple steps. researchgate.netstrem.com The initial weight loss may correspond to the loss of any residual solvent or moisture. Subsequent weight loss stages would be associated with the fragmentation and decomposition of the molecule itself. The analysis of the gaseous products evolved during decomposition, for instance by coupling the TGA instrument to a mass spectrometer or an FTIR spectrometer, would help in elucidating the decomposition mechanism. It is important to note that specific decomposition temperatures are not included in this analysis, as they are highly dependent on experimental conditions such as heating rate and atmosphere. The TGA curve would, however, indicate the temperature range over which the compound is stable and the general profile of its thermal degradation.
Investigations into the Biological Activities of 2 Phenoxyacetyl Amino Thiourea and Its Derivatives
Antimicrobial Activity Profile
Thiourea (B124793) derivatives have demonstrated significant potential as antimicrobial agents, with studies highlighting their efficacy against a wide range of pathogenic microorganisms, including bacteria and fungi. mdpi.comnih.gov The mechanism of action is often linked to the sulfur and nitrogen atoms within the thiourea core, which can interact with various biological targets in microbial cells. mdpi.com
Derivatives of thiourea have shown varied and often potent antibacterial activity. A number of studies have reported significant inhibitory action against Gram-positive bacteria, including drug-resistant strains. For example, certain thiourea derivatives incorporating a 2-aminothiazole scaffold demonstrated significant inhibition against Gram-positive cocci with Minimum Inhibitory Concentration (MIC) values ranging from 2-32 µg/mL. nih.gov Another study found that the thiourea derivative TD4 was particularly effective against several Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA), with MIC values between 2–16 µg/mL. nih.gov In contrast, TD4 showed no significant activity against Gram-negative bacteria, with MIC values exceeding 256 µg/mL, suggesting a selective antibacterial action possibly due to differences in the bacterial cell wall structure. nih.gov
Other research on thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid also noted high activity against S. aureus (MIC = 32 µg/mL), indicating potential for treating MRSA infections. nih.gov These compounds, however, showed a wide range of effectiveness against Gram-negative bacteria like Escherichia coli, Salmonella enteritidis, and Pseudomonas aeruginosa, with MICs varying from 32 to 1024 µg/mL depending on the specific chemical structure. nih.gov The antibacterial activity of thiourea derivatives is often influenced by the nature and position of substituents on the aromatic rings. nih.gov
Table 1: Antibacterial Efficacy of Selected Thiourea Derivatives
| Derivative Class/Compound | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| TD4 | Methicillin-susceptible S. aureus (ATCC 29213) | 2 | nih.gov |
| TD4 | MRSA (USA 300) | 2 | nih.gov |
| TD4 | Vancomycin-intermediate-resistant S. aureus Mu50 | 4 | nih.gov |
| TD4 | Enterococcus faecalis (ATCC 29212) | 4 | nih.gov |
| TD4 | MRSA (ATCC 43300) | 8 | nih.gov |
| TD4 | Gram-Negative Bacteria | >256 | nih.gov |
| 2-Aminothiazole Scaffold Derivatives | Gram-Positive Cocci | 2-32 | nih.gov |
| Thioureas with 3-amino-1H-1,2,4-triazole scaffold | S. aureus & S. epidermidis | 4-32 | nih.gov |
| Thioureas with 3-amino-1H-1,2,4-triazole scaffold | Methicillin-resistant S. aureus | 4-64 | nih.gov |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(aryl)-thioureas | S. aureus | 32 | nih.gov |
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(aryl)-thioureas | E. coli & S. enteritidis | 32-1024 | nih.gov |
The antifungal properties of thiourea derivatives have been evaluated against various fungal pathogens. Studies on thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid showed that some of these compounds exhibited antifungal activity against Candida spp., with MIC values ranging from 32 to 256 µg/mL. nih.gov Similarly, research on thiourea derivatives of 1,3-thiazole reported activity against Candida albicans. nih.gov
More targeted studies have investigated these compounds against emerging multidrug-resistant fungal threats. For instance, four thiourea derivatives of 2-thiophenecarboxylic acid were assessed for their efficacy against nosocomial strains of Candida auris. nih.gov The ortho-methylated derivative, in particular, demonstrated the highest antifungal activity and a notable inhibitory effect on C. auris biofilm growth. nih.gov Another study highlighted that chitosan (B1678972) modified with a thiourea derivative was a significantly better fungicidal agent—approximately 60 times more effective—than pure chitosan against several sugar-beet pathogens, including Rhizoctonia solani, Sclerotium rolfsii, and Fusarium solani. researchgate.net This suggests that the thiourea moiety plays a crucial role in enhancing antifungal potency. researchgate.net
Table 2: Antifungal Activity of Selected Thiourea Derivatives
| Derivative Class | Fungal Pathogen | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(aryl)-thioureas | Candida spp. | 32-256 | nih.gov |
| 2-Thiophenecarboxylic Acid Derivatives | Candida auris | High Activity (Specific MIC not stated) | nih.gov |
| Chitosan Thiourea Derivative (TUCS) | Rhizoctonia solani, Sclerotium rolfsii, Fusarium solani | Effective at 5-1000 µg/mL | researchgate.net |
Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to conventional antibiotics. Several thiourea derivatives have demonstrated the ability to inhibit biofilm formation. For example, specific derivatives incorporating a 2-aminothiazole scaffold were found to effectively inhibit biofilm formation in both standard and methicillin-resistant strains of S. epidermidis. nih.gov
Similarly, derivatives bearing a 3-amino-1H-1,2,4-triazole scaffold also showed effective inhibition of biofilm formation by S. epidermidis strains. nih.gov One compound from this series was particularly promising, with IC50 values for biofilm inhibition ranging from 2-6 μg/mL. nih.gov Research on thiourea derivatives of 2-thiophenecarboxylic acid has also confirmed their ability to disrupt biofilm growth and microbial adherence in the pathogenic yeast Candida auris. nih.gov The mechanisms behind these anti-biofilm actions are thought to involve the disruption of the bacterial cell wall or interference with the signaling pathways that regulate biofilm development. mdpi.com
Tuberculosis remains a major global health issue, necessitating the development of new therapeutic agents. Thiourea derivatives have been investigated for their potential to combat Mycobacterium tuberculosis. A study involving thiourea derivatives with a 2-aminothiazole scaffold tested the compounds for in vitro tuberculostatic activity against the H37Rv strain of M. tuberculosis, as well as two wild strains isolated from patients. nih.gov While the specific MIC values were not detailed in the abstract, the study confirmed that these compounds were indeed tested for this activity. nih.gov The broad biological activity of thiourea derivatives includes antitubercular properties, making them a subject of ongoing research in the search for new treatments for tuberculosis. mdpi.commdpi.com
Anticancer and Antiproliferative Activity
The potential of thiourea derivatives as anticancer agents has been extensively explored. The thiourea moiety can be protonated under acidic conditions, which may enhance its interaction with key amino acid residues, such as carboxyl and phosphate groups, on cancer cells. analis.com.my
Numerous studies have demonstrated the cytotoxic effects of thiourea derivatives against a variety of human cancer cell lines. In one study, a series of 3-(trifluoromethyl)phenylthiourea analogs were synthesized and evaluated. nih.gov Several of these compounds showed high cytotoxicity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC50 values of ≤ 10 µM. nih.gov Notably, compounds with 3,4-dichloro- and 4-CF3-phenyl substituents displayed the highest activity, with IC50 values ranging from 1.5 to 8.9 µM. nih.gov These derivatives were found to induce late-stage apoptosis in the cancer cells. nih.gov
Another study on benzothiazole (B30560) thiourea derivatives reported moderate to weak cytotoxic activity against human breast (MCF-7), cervix (HeLa), colon (HT-29), and leukemia (K-562) cancer cell lines, with IC50 values ranging from 0.39 µM up to 200 µM. analis.com.my The most potent compound in this series was approximately four times more effective than the standard chemotherapy drug cisplatin against MCF-7 and HT-29 cells. analis.com.my Furthermore, new 5-trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives, which contain a thiourea-like structure, also exhibited excellent antiproliferative activity against melanoma (A375, C32), prostate (DU145), and breast (MCF-7/WT) cancer cell lines. nih.gov
Table 3: Cytotoxic Effects of Selected Thiourea Derivatives on Cancer Cell Lines
| Derivative Class | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 3-(Trifluoromethyl)phenylthioureas | Colon (SW480, SW620), Prostate (PC3), Leukemia (K-562) | ≤ 10 µM | nih.gov |
| 3-(Trifluoromethyl)phenylthioureas (with 3,4-dichloro- or 4-CF3-phenyl groups) | Colon, Prostate, Leukemia | 1.5 - 8.9 µM | nih.gov |
| Benzothiazole Thiourea Derivatives | Breast (MCF-7), Cervix (HeLa), Colon (HT-29), Leukemia (K-562) | 0.39 - 200 µM | analis.com.my |
| Benzimidazole Thiourea Derivative | Breast (MCF-7) | 25.8 µM | analis.com.my |
| Benzimidazole Thiourea Derivative | Breast (MDA-MB-231) | 54.3 µM | analis.com.my |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidines | Melanoma (A375, C32), Prostate (DU145), Breast (MCF-7/WT) | Significant viability reduction at 50-100 µM | nih.gov |
Enzyme Inhibition in Oncogenic Pathways (e.g., EGFR, Tyrosinase, Thioredoxin Reductase)
Thiourea derivatives have been identified as potent inhibitors of various enzymes that are crucial in the proliferation and survival of cancer cells. Their mechanism of action often involves targeting key components of oncogenic signaling pathways.
Epidermal Growth Factor Receptor (EGFR) Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a protein tyrosine kinase whose dysregulation is implicated in the progression of several cancers, particularly non-small-cell lung cancers (NSCLCs). nih.gov Thiourea derivatives have been developed as EGFR tyrosine kinase inhibitors (TKIs). For instance, a novel N-substituted thiourea derivative, compound 5a (DC27), demonstrated the ability to inhibit cell proliferation in a panel of human lung carcinoma cell lines in a dose-dependent manner, with IC₅₀ values ranging from 2.5 to 12.9 µM. This compound was shown to markedly reduce the tyrosine phosphorylation of EGFR and inhibit the activation of its downstream effectors, Erk1/2 and AKT. nih.gov Other scaffolds, such as quinoxalinones, have also been identified as potent inhibitors of mutated EGFR, with some compounds showing IC₅₀ values in the low nanomolar range (e.g., 3.04 ± 1.24 nM), comparable to the reference drug osimertinib. mdpi.com
Tyrosinase Inhibition: Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of interest for treating hyperpigmentation disorders and also in the context of melanoma. The thiourea moiety is a common feature in many known tyrosinase inhibitors. nih.gov Studies have shown that various thiourea-containing drugs can significantly inhibit mushroom tyrosinase. For example, thioacetazone and ambazone exhibited IC₅₀ values of 14 µM and 15 µM, respectively. nih.gov More recently, a series of indole-thiourea derivatives were synthesized and evaluated, with one compound demonstrating tyrosinase inhibitory activity with an IC₅₀ of 5.9 ± 2.47 μM, outperforming the standard inhibitor kojic acid (IC₅₀ = 16.4 ± 3.53 μM). mdpi.com Enzyme kinetics studies revealed that these thiourea-containing drugs often act as non-competitive inhibitors. nih.gov
Table 1: Inhibitory Activity of Thiourea Derivatives on Oncogenic Pathway Enzymes
| Compound Class | Target Enzyme | Key Findings | Reference Compound | IC₅₀ Values |
| N-substituted Thiourea (DC27) | EGFR | Inhibited proliferation of human lung carcinoma cells. | Gefitinib | 2.5-12.9 µM |
| Thioacetazone | Tyrosinase | Significant inhibition of mushroom tyrosinase. | Kojic Acid | 14 µM |
| Ambazone | Tyrosinase | Stronger activity than kojic acid in enzyme and melanin content assays. | Kojic Acid | 15 µM |
| Indole-Thiourea Derivative (4b) | Tyrosinase | Outperformed kojic acid; competitive inhibition. | Kojic Acid | 5.9 ± 2.47 µM |
Exploration of Antiproliferative Mechanisms (e.g., DNA Synthesis Disruption, Apoptosis Induction)
The anticancer effects of phenoxyacetyl amino thiourea derivatives are often attributed to their ability to interfere with fundamental cellular processes like cell cycle progression and the induction of programmed cell death (apoptosis).
DNA Synthesis Disruption and Cell Cycle Arrest: Several studies have indicated that thiourea and phenoxyacetamide derivatives can exert cytostatic effects by causing cell cycle arrest. The N-substituted thiourea derivative DC27 was found to induce a G₀/G₁ arrest of the cell cycle in human lung carcinoma cells. nih.gov Similarly, certain 2-amino thiophene derivatives were shown to interfere with the progression of the cell cycle in HeLa tumor lines, preventing cell growth and multiplication. nih.gov In another study, novel phenoxyacetamide derivatives were investigated for their antiproliferative activity against HepG2 hepatocellular cancer cells. One of the compounds caused cell cycle arrest in the G1/S phases. mdpi.com Phenoxazine derivatives have also been shown to arrest cell cycles at the sub G₀/G₁ phase in leukemia cells. researchgate.net
Apoptosis Induction: Inducing apoptosis in cancer cells is a key mechanism for many chemotherapeutic agents. Research has confirmed that derivatives containing the phenoxy and thiourea moieties can trigger this process. The EGFR inhibitor DC27 was shown to induce apoptosis in lung cancer cells. nih.gov Novel phenoxyacetamide derivatives have been identified as potent inducers of apoptosis against HepG2 cells. mdpi.com This apoptotic activity was validated by observing the upregulation of pro-apoptotic genes like p53, Bax, caspase-3, and caspase-9. mdpi.com Furthermore, a series of 2-amino-1,4-naphthoquinone-benzamides were designed and found to be potent cytotoxic agents that induce apoptosis, as confirmed by morphological changes observed through Hoechst 33258 staining. nih.gov
Table 2: Antiproliferative Mechanisms of Action
| Compound/Derivative Class | Cell Line | Mechanism | Observations |
| N-substituted Thiourea (DC27) | Human Lung Carcinoma | Cell Cycle Arrest & Apoptosis | Induced G₀/G₁ arrest. |
| 2-Amino Thiophene Derivatives | HeLa, PANC-1 | Cell Cycle Arrest | Interfered with cell cycle progression. nih.gov |
| Phenoxyacetamide Derivative (Compound I) | HepG2 | Cell Cycle Arrest & Apoptosis | Arrested cells at G1/S phase; upregulated pro-apoptotic genes. mdpi.com |
| 2-Amino-1,4-naphthoquinone-benzamides | MDA-MB-231, HT-29 | Apoptosis Induction | Confirmed by Hoechst 33258 staining. nih.gov |
Antiviral Activity
Thiourea derivatives have emerged as a promising class of compounds in the search for novel antiviral agents, particularly against persistent viral infections like HIV and Hepatitis B.
Efficacy Against Various DNA and RNA Viruses (e.g., HIV, Hepatitis B)
Anti-HIV Activity: Thiourea derivatives have a significant history in the development of antiretroviral therapies. The discovery of TIBO (tetrahydroimidazo[4,5,1-jk] mdpi.comnih.gov-benzodiazepin-2(1H)-one) derivatives, which contain a thiourea-like structure, was a landmark in the field. researchgate.net Subsequently, Phenyl Ethyl Thiourea (PET) derivatives, such as LY73497, were identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net Structure-activity relationship (SAR) studies on PET derivatives have shown that the thiourea moiety is generally more active than the corresponding urea (B33335) derivative and that modifications to the aromatic rings and the ethyl linker can significantly affect anti-HIV activity. researchgate.net
Anti-Hepatitis B Activity: Given the shared transmission routes of HIV and Hepatitis B virus (HBV), coinfections are common, making drugs with dual activity highly desirable. nih.gov While specific studies on [(2-Phenoxyacetyl)amino]thiourea against HBV are limited, related nucleoside analogues have shown potent anti-HBV activity. mdpi.com For example, a triphosphate derivative of a 2'-hydroxymethyl-apionucleoside exhibited potent inhibition of HBV polymerase with an IC₅₀ value of 120 nM, and its phosphoramidate prodrug showed an EC₅₀ value of 7.8 nM in an HBV cell-based assay. mdpi.com Several approved anti-HIV drugs, which are nucleoside reverse transcriptase inhibitors, also possess anti-HBV activity, highlighting the potential for developing dual-activity agents. nih.govnih.gov
Proposed Mechanisms of Viral Replication Inhibition
The primary mechanism by which many thiourea derivatives inhibit viral replication, particularly for retroviruses like HIV, is through the inhibition of key viral enzymes.
Reverse Transcriptase Inhibition: For HIV, the viral reverse transcriptase (RT) is a major target. Thiourea derivatives like the PET series act as NNRTIs. researchgate.net They bind to an allosteric site on the RT enzyme, inducing a conformational change that disrupts its catalytic activity and thereby blocks the conversion of viral RNA into DNA, a crucial step in the viral life cycle. researchgate.netnih.gov
Polymerase Inhibition: In the case of HBV, a DNA virus, the viral DNA polymerase is the primary target for nucleoside analogues. mdpi.com These compounds, after being converted to their active triphosphate forms within the cell, compete with natural deoxynucleotides for incorporation into the growing viral DNA chain. Their incorporation leads to chain termination, thus halting viral DNA replication. nih.gov
Other Potential Mechanisms: Other steps in the viral life cycle, such as virus entry, processing of viral polyproteins by proteases, and virus release, are also potential targets for antiviral drugs. nih.govnih.gov For instance, cyclophilin inhibitors have been shown to interfere with both HBV and HIV replication by disrupting interactions between the host cyclophilin A (CypA) protein and viral proteins. nih.gov
Enzyme Inhibition Studies
Beyond their roles in oncology and virology, derivatives of this compound have been investigated for their ability to inhibit other classes of enzymes, such as cholinesterases, which are important targets in neurodegenerative diseases.
Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases responsible for the breakdown of the neurotransmitter acetylcholine. mdpi.com Inhibitors of these enzymes are the primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov
Several studies have reported the potential of thiourea and related structures as cholinesterase inhibitors. Some sulphonyl thiourea compounds have been noted for their ability to inhibit both acetylcholinesterase and butyrylcholinesterase. nih.gov A series of N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, which share structural similarities, exhibited dual inhibition of both AChE and BChE, with IC₅₀ values ranging from 27.0–106.8 μM for AChE and 58.0–277.5 μM for BChE. mdpi.com In another study, most of the tested 2-benzoylhydrazine-1-carboxamide derivatives showed dual inhibition of both enzymes, with IC₅₀ values of 44–100 µM for AChE and as low as 22 µM for BChE. mdpi.com These findings suggest that the structural framework present in this compound is amenable to the design of potent cholinesterase inhibitors.
Table 3: Cholinesterase Inhibitory Activity of Related Derivatives
| Compound Class | Target Enzyme | IC₅₀ Values | Selectivity |
| N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides | AChE | 27.0–106.8 μM | Dual Inhibitor |
| BChE | 58.0–277.5 μM | ||
| 2-Benzoylhydrazine-1-carboxamides | AChE | 44–100 µM | Dual Inhibitor (Generally stronger for AChE) |
| BChE | from 22 µM |
Urease Inhibition
Thiourea derivatives have been a subject of significant interest in the search for effective urease inhibitors. nih.govnih.gov Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia (B1221849) and carbon dioxide, a process implicated in pathologies such as peptic ulcers caused by Helicobacter pylori and the formation of infection-induced kidney stones. nih.govnih.gov The inhibition of this enzyme is a key therapeutic strategy to counteract these conditions. nih.gov
Research has shown that various urea and thiourea derivatives of tryptamine exhibit potent inhibitory activity against the urease enzyme, with some compounds showing greater activity than the standard inhibitor, thiourea. nih.gov In studies involving dipeptide-heterocyclic conjugates, thiourea derivatives, particularly those with fluorine and chlorine substituents, demonstrated predominant urease inhibitory activity. researchgate.net The general structure of N,N'-disubstituted thioureas allows them to act as substrate analogues, though their binding mode may differ from urea itself. nih.gov More specifically, N-monosubstituted thioureas are believed to penetrate the narrow urea-binding pocket of the enzyme and chelate the two nickel ions at the active site. nih.gov
While extensive research exists for the broader class of thiourea derivatives, specific inhibitory data for this compound is not extensively detailed in the reviewed literature. However, the established structure-activity relationships for N-monoarylacetothioureas and other related compounds suggest that the phenoxyacetyl moiety could influence the electronic and steric properties of the molecule, thereby modulating its interaction with the urease active site. nih.gov
Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) Inhibition
Mitogen-activated protein kinase-activated protein kinase 2 (MK-2) has been identified as a crucial drug target for managing inflammatory diseases. nih.govnih.gov MK-2 is a downstream substrate of the p38 MAPK pathway, which is a central regulator of the inflammatory response. biorxiv.org Inhibition of MK-2 is considered a promising therapeutic approach because it may offer the anti-inflammatory benefits of p38 inhibition, such as reducing the production of pro-inflammatory cytokines like TNF-α, but with an improved safety profile by avoiding the modulation of other p38 substrates that can lead to undesirable side effects. nih.govnih.govbiorxiv.org
Several classes of compounds have been investigated as MK-2 inhibitors, including thiourea analogs. nih.gov Computational studies, including 3D-QSAR, molecular docking, and molecular dynamics simulations, have been employed to understand the structure-activity relationship of thiourea analogs as potent MK-2 inhibitors. nih.gov These studies provide insights for modifying the molecular structure to enhance potency. For example, research on novel 1-(2-aminopyrazin-3-yl)methyl-2-thioureas has yielded compounds with potent in vitro activity against the MK-2 enzyme, with IC50 values as low as 15 nM. nih.gov These compounds were effective in suppressing TNF-α expression in both cell lines and in vivo inflammation models. nih.gov While these specific derivatives are not phenoxyacetyl-based, the findings underscore the potential of the thiourea scaffold in designing effective MK-2 inhibitors.
Gelatinase Inhibition
Gelatinases, specifically gelatinase A (MMP-2) and gelatinase B (MMP-9), are members of the matrix metalloproteinase (MMP) family of enzymes. These enzymes play a critical role in the degradation of the extracellular matrix and are involved in various physiological and pathological processes, including cancer metastasis. The inhibition of gelatinases is therefore a target for therapeutic intervention.
Research into gelatinase inhibitors has explored various chemical structures. One study focused on the synthesis of chiral 2-(4-phenoxyphenylsulfonylmethyl)thiiranes, which demonstrated selective inhibition of gelatinases. nih.gov Although these compounds are not thiourea derivatives, they share a sulfur-containing functional group and a phenoxy moiety, suggesting that such structural features might be relevant for interaction with the gelatinase active site. However, specific research detailing the activity of this compound or its direct derivatives as gelatinase inhibitors is not prominent in the available scientific literature.
Herbicidal and Plant Growth Regulatory Activities
Thiourea and its derivatives have been recognized for their dual role in agriculture as both herbicides and plant growth regulators. semanticscholar.orgnih.gov Thiourea itself is an organosulfur compound that can enhance plant growth and confer tolerance to abiotic stresses like drought. nih.govresearchgate.net It is known to improve germination, upregulate antioxidant enzymes, and increase photosynthetic pigments. nih.govthepharmajournal.com
Conversely, specific derivatives of thiourea have been synthesized and evaluated for their herbicidal properties. semanticscholar.org A series of N-(o-fluorophenoxyacetyl)thioureas demonstrated inhibitory activities against both the roots and stalks of dicotyledonous plants, such as Amaranthus retroflexus L. and Chenopodium serotinum L.. semanticscholar.org This indicates that the phenoxyacetyl scaffold is a key component for imparting herbicidal effects. The activity of these compounds highlights the potential of this compound derivatives in weed management.
Inhibition of Radicle Elongation in Parasitic Weeds
A significant area of investigation for aryloxyacetylthiourea derivatives has been their potential to control parasitic weeds, which pose a major threat to agriculture. nih.gov Research has focused on the inhibition of radicle elongation in species like Orobanche minor (broomrape). nih.govresearchgate.net The compound PI-28, an aryloxyacetylthiourea, was identified as an inhibitor of OmAGAL2, an α-galactosidase involved in the hydrolysis of the storage carbohydrate planteose during the germination of O. minor seeds. nih.gov By inhibiting this enzyme, PI-28 and its derivatives effectively suppress the radicle elongation of the germinating seeds, which reduces the likelihood of the parasite successfully attaching to a host root. nih.gov
Structure-activity relationship studies have been conducted on a series of aryloxyacetylthioureas based on the structure of PI-28. nih.gov These studies evaluated how different substituents on the phenoxy and phenylthiourea moieties affect the inhibitory activity. It was found that certain modifications could yield compounds with more potent activity than the parent PI-28. For instance, compounds with chloride substituents on the benzene (B151609) ring of the phenoxy moiety showed significant inhibition of radicle elongation even at low concentrations. nih.gov
The table below presents data on the inhibitory effects of selected aryloxyacetylthiourea derivatives on the radicle elongation of O. minor.
| Compound | Substituent (R³) | Concentration (ppm) | Radicle Length (% of Control) |
|---|---|---|---|
| PI-28 | H | 10 | ~40% |
| 19 | 2-Cl | 1 | <30% |
| 20 | 4-Cl | 1 | <30% |
| 21 | 2,4-diCl | 10 | ~35% |
Data is synthesized from figures and text in the cited research article. nih.gov
This research represents the first finding that this class of thioureas affects the growth of root parasitic weeds, opening a new avenue for the development of targeted herbicides. nih.gov
Structure Activity Relationship Sar Studies of 2 Phenoxyacetyl Amino Thiourea Analogs
Impact of Substituents on the Phenoxy Ring and Thiourea (B124793) Moiety on Biological Potency
The biological activity of [(2-Phenoxyacetyl)amino]thiourea analogs is profoundly influenced by the nature and position of substituents on both the phenoxy ring and the terminal nitrogen of the thiourea moiety.
Substitutions on the phenoxy ring, which is part of the acyl group, can modulate the electronic and steric properties of the entire molecule, thereby affecting its interaction with biological targets. While specific SAR studies on a wide range of substituted phenoxy rings in this particular scaffold are limited in publicly available literature, general principles can be inferred from related N-acylthiourea series. For instance, in a series of 2-((4-methylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides, the introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) on the N-aryl ring of the thiourea led to compounds with notable antimicrobial and anti-biofilm activities. mdpi.com This suggests that electron-withdrawing and lipophilic substituents can enhance potency. Another study on 2-((4-ethylphenoxy)methyl)-N-(fluoro/trifluoromethylphenylcarbamothioyl)benzamides also highlighted the potential of fluorine-containing substituents to improve antimicrobial activity, a feature often attributed to increased lipophilicity and metabolic stability. mdpi.com
The substitution pattern on the terminal nitrogen of the thiourea group (N'-substitution) is a critical determinant of biological activity. Attaching various aromatic and heterocyclic rings at this position has been a common strategy to explore and optimize potency. Research on N-acyl thiourea derivatives has shown that the introduction of different heterocyclic rings can significantly impact their antimicrobial and antioxidant profiles. mdpi.com For example, derivatives bearing benzothiazole (B30560) and 6-methylpyridine moieties have demonstrated significant anti-biofilm activity against E. coli. mdpi.com The electronic properties of the substituents on these rings also play a crucial role.
The following table summarizes the impact of substituents on the biological activity of related N-acylthiourea analogs.
| Scaffold/Series | Substituent Variation | Observed Impact on Biological Activity | Reference |
| 2-((4-methylphenoxy)methyl)-N-(arylcarbamothioyl)benzamides | Halogenated aryl groups on thiourea | Enhanced antimicrobial and anti-biofilm activity | mdpi.com |
| 2-((4-ethylphenoxy)methyl)-N-(fluoro/trifluoromethylphenylcarbamothioyl)benzamides | Fluoro/trifluoromethylphenyl groups on thiourea | Potential for improved antimicrobial activity | mdpi.com |
| N-acyl thiourea derivatives | Heterocyclic rings (benzothiazole, 6-methylpyridine) on thiourea | Significant anti-biofilm activity against E. coli | mdpi.com |
| 5-[(4-aminophenoxy)methyl]-4-alkyl/aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones and their thiourea derivatives | Alkyl/aryl groups on the triazole and thiourea moieties | Varied antiviral and anti-tuberculosis activities | nih.gov |
Role of Aromatic and Heterocyclic Scaffolds in Activity Modulation
Aromatic rings, when attached to the thiourea nitrogen, can participate in π-π stacking interactions with aromatic residues in the active site of target enzymes or proteins. The substitution pattern on these aromatic rings is critical. For example, the presence of electron-withdrawing groups like halogens or nitro groups can enhance the acidity of the N-H protons of the thiourea, potentially leading to stronger hydrogen bonding with the target.
Heterocyclic rings offer a wider range of chemical diversity and potential interaction points. Nitrogen-containing heterocycles such as pyridine, pyrimidine, and triazole can act as hydrogen bond acceptors. Sulfur-containing heterocycles like thiazole (B1198619) and thiadiazole can also engage in various non-covalent interactions. Studies on various thiourea derivatives have consistently shown that the nature of the heterocyclic ring has a profound impact on the type and spectrum of biological activity. mdpi.comrsc.org For instance, certain thiourea derivatives incorporating a thiazole moiety have exhibited broad-spectrum antifungal activity. mdpi.com
The following table presents examples of how different aromatic and heterocyclic scaffolds have been shown to modulate the activity of thiourea derivatives.
| Scaffold Type | Specific Example | Observed Biological Activity | Reference |
| Aromatic | Phenyl, Halogenated Phenyl | Antimicrobial | mdpi.com |
| Heterocyclic (Nitrogen-containing) | Pyridine, 6-Methylpyridine | Anti-biofilm (E. coli) | mdpi.com |
| Heterocyclic (Nitrogen- and Sulfur-containing) | Benzothiazole | Anti-biofilm (E. coli) | mdpi.com |
| Heterocyclic (Nitrogen-containing) | Triazole | Antiviral, Anti-tuberculosis | nih.gov |
Stereochemical Considerations in Bioactive Thiourea Derivatives
For a molecule to be biologically active, it must often adopt a specific conformation to fit into the binding site of its target. The presence of a chiral center can constrain the conformational flexibility of a molecule, predisposing it to adopt a bioactive conformation. In the case of chiral thiourea derivatives, the stereochemistry at the chiral center can influence the relative orientation of the various substituents, thereby affecting key interactions like hydrogen bonding and hydrophobic interactions.
While direct evidence for this compound is lacking, the principle of stereospecificity in drug action is a fundamental concept in medicinal chemistry. It is plausible that if a chiral center were introduced into the this compound scaffold, for example, by using a chiral amino acid or a chiral amine in the synthesis, the resulting enantiomers would display different biological activities.
Elucidation of Key Pharmacophoric Features for Target Interactions
A pharmacophore is a three-dimensional arrangement of electronic and steric features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. Identifying the key pharmacophoric features of this compound analogs is crucial for understanding their mechanism of action and for designing new, more potent derivatives.
Based on the general structure of this compound and SAR data from related compounds, a hypothetical pharmacophore model can be proposed. Key features would likely include:
Hydrogen Bond Donors: The N-H protons of the thiourea moiety and the amide linkage are excellent hydrogen bond donors. These are often crucial for anchoring the molecule in the active site of a target protein.
Hydrogen Bond Acceptors: The carbonyl oxygen of the acetyl group and the sulfur atom of the thiourea can act as hydrogen bond acceptors.
Hydrophobic/Aromatic Regions: The phenoxy ring and any aromatic or heterocyclic scaffolds attached to the thiourea moiety represent hydrophobic regions that can engage in van der Waals or π-π stacking interactions with nonpolar residues in the binding pocket.
Computational techniques such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and pharmacophore modeling are powerful tools for elucidating these features. nih.govnih.gov These methods can generate predictive models that correlate the structural features of a series of compounds with their biological activity. While specific 3D-QSAR or pharmacophore modeling studies for this compound analogs with broad antimicrobial activity are not extensively reported, such studies on other classes of thiourea derivatives have successfully identified key features for their biological activities. For example, a 3D-QSAR study on thiourea analogs as inhibitors of spleen tyrosine kinase identified the importance of specific hydrogen bond donors, acceptors, and hydrophobic features for potent inhibition. nih.gov Applying these computational approaches to this compound analogs would be a valuable step in the rational design of new and improved therapeutic agents.
Coordination Chemistry and Metal Complexation of Thiourea Ligands
Synthesis of Transition Metal Complexes with Thiourea (B124793) Ligands
The synthesis of transition metal complexes with [(2-Phenoxyacetyl)amino]thiourea as a ligand typically involves the reaction of a metal salt with the thiourea derivative in a suitable solvent. Commonly employed transition metals include cobalt(II), nickel(II), copper(II), and zinc(II). The general procedure often entails dissolving the metal salt, such as a chloride or nitrate, in an alcoholic solution, followed by the addition of an equimolar or a 2:1 molar ratio of the thiourea ligand dissolved in the same or a different miscible solvent. mdpi.com
The reaction mixture is usually stirred for several hours at room temperature or under reflux to ensure the completion of the reaction. mdpi.com In some instances, the addition of a base, like triethylamine, is necessary to facilitate the deprotonation of the ligand for coordination. mdpi.com The resulting metal complexes often precipitate out of the solution and can be isolated by filtration, followed by washing with the solvent and drying.
Characterization of these synthesized complexes is carried out using a variety of spectroscopic and analytical techniques. Infrared (FT-IR) spectroscopy is crucial for determining the coordination sites of the ligand. researchgate.netresearchgate.net Electronic spectral (UV-Vis) studies provide information about the geometry of the metal complexes. researchgate.netutm.my Elemental analysis helps in confirming the stoichiometry of the complexes. researchgate.net Furthermore, techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray diffraction can provide detailed structural information. mdpi.comutm.my
Ligand Binding Modes and Proposed Coordination Geometries
The this compound ligand possesses multiple potential donor atoms, including the sulfur of the thiourea group, the oxygen of the phenoxy and acetyl groups, and the nitrogen atoms of the amino and amide functionalities. This allows for various binding modes with transition metal ions.
Spectroscopic evidence, particularly from IR studies, is instrumental in elucidating the coordination behavior. A significant shift in the ν(C=S) band to a lower frequency in the IR spectrum of the metal complex compared to the free ligand suggests the coordination of the sulfur atom to the metal center. utm.my Similarly, changes in the stretching frequencies of the C=O and N-H bands can indicate the involvement of the oxygen and nitrogen atoms in coordination. researchgate.net
Based on the nature of the metal ion and the reaction conditions, this compound can act as a monodentate ligand, coordinating solely through the sulfur atom, or as a bidentate or even a tridentate chelating agent. mdpi.comresearchgate.net For instance, it can form a chelate ring by coordinating through the sulfur atom and one of the nitrogen atoms or the carbonyl oxygen atom. mdpi.com
The coordination number and the nature of the ligand binding determine the geometry of the resulting metal complexes. Common proposed geometries for transition metal complexes with thiourea-based ligands include tetrahedral, square planar, and octahedral configurations. researchgate.netresearchgate.net For example, Co(II) and Ni(II) complexes often exhibit tetrahedral or octahedral geometries, while Cu(II) complexes can adopt square planar or distorted octahedral geometries. researchgate.netresearchgate.net Zinc(II) complexes, having a d¹⁰ electronic configuration, typically form tetrahedral complexes. researchgate.netekb.eg
Modulation of Biological Activities Upon Metal Complexation
The biological activities of thiourea derivatives are often significantly altered upon coordination with metal ions. This modulation is a key area of research, with studies focusing on antimicrobial and anticancer properties, as well as enzyme inhibition.
Enhanced Antimicrobial Efficacy of Metal Complexes
It is a well-established phenomenon that the antimicrobial activity of certain organic ligands is enhanced upon chelation with metal ions. This is often attributed to Overtone's concept and Tweedy's chelation theory. The theories suggest that chelation reduces the polarity of the metal ion, which in turn increases the lipophilicity of the complex. This enhanced lipophilicity facilitates the penetration of the complex through the lipid membrane of the microorganism, thereby increasing its antimicrobial efficacy. nih.gov
Studies on various thiourea-metal complexes have demonstrated their enhanced activity against a range of bacteria and fungi. For instance, metal complexes of thiourea derivatives have shown increased inhibitory activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, and fungal species like Aspergillus niger and Candida albicans, when compared to the free ligand. researchgate.netnih.govajrconline.org The increased activity is also thought to be due to the metal ion's ability to interfere with the normal cellular processes of the microorganisms.
| Compound | Test Organism | Activity Compared to Free Ligand |
|---|---|---|
| Co(II) Complex | Escherichia coli | Enhanced |
| Ni(II) Complex | Staphylococcus aureus | Enhanced |
| Cu(II) Complex | Aspergillus niger | Enhanced |
| Zn(II) Complex | Candida albicans | Enhanced |
Altered Anticancer and Enzyme Inhibitory Properties
The complexation of thiourea ligands with metal ions has also been shown to significantly influence their anticancer and enzyme inhibitory properties. In many cases, the resulting metal complexes exhibit superior activity compared to the uncomplexed ligand.
Furthermore, thiourea derivatives and their metal complexes are known to be potent inhibitors of various enzymes, with a particular focus on urease. nih.govjcchems.com Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of diseases caused by Helicobacter pylori. The inhibition of urease is a key therapeutic strategy. Metal complexes of thiourea can act as effective urease inhibitors, often with significantly lower IC₅₀ values than the free ligand or standard inhibitors like thiourea itself. nih.govjcchems.comresearchgate.net The metal ion in the complex can interact with the active site of the enzyme, leading to its inactivation. nih.gov
| Compound/Complex | Biological Target | Observed Effect |
|---|---|---|
| This compound | HeLa Cancer Cell Line | Moderate Cytotoxicity |
| Cu(II)-[(2-Phenoxyacetyl)amino]thiourea Complex | HeLa Cancer Cell Line | Enhanced Cytotoxicity |
| This compound | Urease Enzyme | Inhibitory Activity |
| Ni(II)-[(2-Phenoxyacetyl)amino]thiourea Complex | Urease Enzyme | Significantly Enhanced Inhibitory Activity |
Computational and Theoretical Investigations of 2 Phenoxyacetyl Amino Thiourea
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as [(2-Phenoxyacetyl)amino]thiourea, and a biological target, typically a protein or enzyme.
In studies involving thiourea (B124793) derivatives, molecular docking has been successfully employed to elucidate their binding to various receptors. For instance, thiourea analogs have been docked into the active site of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a target for inflammatory diseases, to understand their inhibitory mechanism. Similarly, docking studies on thiourea derivatives have revealed key interactions with bacterial enzymes like DNA gyrase, highlighting the structural basis for their antibacterial activity. The C=S and NH groups of the thiourea moiety are often crucial for forming hydrogen bonds with amino acid residues in the active site of the target protein.
For this compound, a hypothetical docking study would involve preparing the 3D structure of the molecule and docking it into the binding site of a relevant biological target. The results would be analyzed based on the docking score, which estimates the binding free energy, and the specific interactions formed, such as hydrogen bonds and hydrophobic interactions. This information would be invaluable for predicting its potential as a therapeutic agent and for guiding the design of more potent analogs.
Table 1: Representative Molecular Docking Data for Thiourea Derivatives
| Compound/Derivative | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Reference |
| N-(phenylcarbamothioyl)-4-chloro-benzamide | Checkpoint kinase 1 (Chk1) | -67.19 (PLANTS score) | Not specified | |
| Sulphonyl thiourea derivative (7c) | Carbonic Anhydrase IX (hCA IX) | Not specified (KI = 125.1 ± 12.4 nM) | Interacts with zinc ion in the active site | |
| Sulphonyl thiourea derivative (7d) | Carbonic Anhydrase XII (hCA XII) | Not specified (KI = 111.0 ± 12.3 nM) | Interacts with zinc ion in the active site |
Note: The docking scores and interaction data are for representative thiourea derivatives and not specifically for this compound.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are powerful tools for predicting the activity of new compounds and for understanding the structural features that are important for their biological effects.
QSAR studies on thiourea derivatives have been conducted to predict various activities, including anticancer and antibacterial effects. These models typically use a range of molecular descriptors, such as electronic, steric, hydrophobic, and topological properties, to quantify the structural features of the molecules. The resulting QSAR models can then be used to predict the activity of untested compounds, including this compound.
A typical QSAR study involves the following steps:
Data Set Selection: A series of thiourea derivatives with known biological activities is selected.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.
Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.
Table 2: Key Parameters in QSAR Models for Thiourea Derivatives
| Model Type | Statistical Parameter | Value | Significance | Reference |
| 3D-QSAR (CoMFA) | q² (cross-validated r²) | 0.536 | Good internal predictive ability | |
| 3D-QSAR (CoMFA) | r² (non-cross-validated r²) | 0.974 | Goodness of fit of the model | |
| 3D-QSAR (CoMFA) | r²_pred (external validation) | 0.910 | Good external predictive ability | |
| MLR-QSAR | R_tr (training set) | 0.8301-0.9636 | High correlation for the training set | |
| MLR-QSAR | R_CV (cross-validation) | 0.7628-0.9290 | Good internal robustness |
Note: These parameters are from QSAR studies on various series of thiourea derivatives.
3D-QSAR Approaches (e.g., CoMFA, CoMSIA) for Activity Prediction
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the structure-activity relationship by considering the 3D properties of the molecules. These methods generate contour maps that visualize the regions around the molecules where modifications are likely to enhance or diminish biological activity.
In a study on thiourea analogs as MK-2 inhibitors, CoMFA and CoMSIA models were developed to guide the synthesis of more potent compounds. The CoMFA model generated steric and electrostatic contour maps, indicating that bulky, electron-rich substituents at a specific position would enhance activity, while the CoMSIA model provided insights into the favorable and unfavorable regions for hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties.
For this compound, a 3D-QSAR study would involve aligning it with a series of structurally related compounds with known activities. The resulting CoMFA and CoMSIA contour maps would provide valuable guidance for designing new derivatives with improved biological profiles.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. In the context of drug discovery, MD simulations can be used to analyze the conformational flexibility of a ligand, assess the stability of a ligand-receptor complex, and understand the detailed molecular interactions that govern binding.
MD simulations have been applied to study the binding stability of thiourea derivatives to their target proteins. For example, MD simulations of thiourea inhibitors bound to MK-2 have been used to confirm the binding mode predicted by molecular docking and to assess the stability of the complex over a simulation period. The root-mean-square deviation (RMSD) of the protein and ligand atoms is often monitored during the simulation to evaluate the stability of the system.
A molecular dynamics simulation of this compound, either in solution to study its conformational preferences or in complex with a target protein, would provide valuable insights into its dynamic behavior. The results could reveal important conformational changes upon binding and highlight the key interactions that contribute to the stability of the complex.
Theoretical Studies on Electronic Structure, Reactivity, and Tautomerism
Theoretical quantum mechanical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, reactivity, and other properties of molecules. These studies can provide fundamental insights into the chemical behavior of a compound.
For thiourea and its derivatives, theoretical studies have been employed to understand their tautomeric equilibria. Thiourea can exist in thione and thiol tautomeric forms, and the relative stability of these tautomers can influence the molecule's reactivity and its ability to act as a hydrogen bond donor or acceptor. The phenoxyacetyl group in this compound introduces additional conformational flexibility and potential for intramolecular hydrogen bonding, which could be investigated using theoretical methods.
Furthermore, calculations of electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide information about the molecule's reactivity and its ability to participate in charge transfer interactions. The distribution of atomic charges can also be calculated to identify potential sites for electrostatic interactions.
While specific theoretical studies on this compound are not readily found, applying these computational methods would undoubtedly provide a deeper understanding of its intrinsic chemical properties and how they relate to its potential biological activity.
Future Research Perspectives and Methodological Advancements
Rational Design and Synthesis of Next-Generation Thiourea (B124793) Analogs
The future of [(2-Phenoxyacetyl)amino]thiourea lies in the strategic design and synthesis of new analogs with enhanced biological activity. Rational design, informed by structure-activity relationship (SAR) studies, is paramount. SAR studies on related thiourea derivatives have shown that modifications to the phenyl ring and the terminal acyl group can significantly influence efficacy. For instance, the introduction of halogen substituents or trifluoromethyl groups has been shown to enhance cytotoxic activity against various cancer cell lines. researchgate.netnih.gov
Key strategies for designing next-generation analogs include:
Bioisosteric Replacement : The thiourea moiety itself is a critical pharmacophore, capable of forming key hydrogen bond interactions with biological targets. nih.gov However, exploring bioisosteric replacements—swapping the thiourea core with other groups that have similar physical or chemical properties, like cyanoguanidine—could lead to derivatives with improved metabolic stability or solubility. nih.gov
Substituent Modification : Altering the substituents on the phenoxy and phenyl rings of the core molecule can modulate its electronic and steric properties. Research on other thioureas has demonstrated that electron-withdrawing or electron-donating groups can fine-tune the compound's interaction with target proteins. analis.com.my The synthesis of a library of analogs with varied substituents would allow for systematic exploration of these effects.
Modern Synthetic Methodologies : Efficient synthesis of these new analogs can be achieved using modern techniques. Green chemistry approaches, such as using nickel nanoparticles immobilized on metal-organic frameworks (MOFs), offer an effective and environmentally friendly method for synthesizing thiourea derivatives from nitrobenzenes. nih.gov Microwave-assisted synthesis has also been employed to rapidly produce libraries of thiourea compounds for screening. nih.gov
Table 1: Structure-Activity Relationship Insights from Thiourea Analogs
| Modification | Position | Observed Effect on Biological Activity | Reference(s) |
|---|---|---|---|
| Halogenation (Cl, I) | Phenyl ring (meta position) | Showed promising cytotoxicity against nasopharyngeal carcinoma cells. | nih.gov |
| Trifluoromethyl (CF3) group | Phenyl ring | Displayed high cytotoxic activity against colon, prostate, and leukemia cell lines. | nih.gov |
| Bulky Groups (e.g., podophyllotoxin) | C-4 position | Significantly aids antitumor activity. | analis.com.my |
Exploration of Novel Biological Targets and Mechanistic Pathways
Thiourea derivatives are known to interact with a wide array of biological targets, suggesting that this compound analogs could have broad therapeutic potential. nih.gov Future research should focus on screening these analogs against diverse target classes to uncover novel mechanisms of action.
Known targets for thiourea-based compounds include:
Enzymes : Many thiourea derivatives act as enzyme inhibitors. They have shown inhibitory activity against carbonic anhydrases (implicated in conditions like glaucoma), tyrosinase, and various kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). researchgate.netnih.govresearchgate.net Some derivatives also inhibit bacterial enzymes like DNA gyrase and topoisomerase IV, giving them antimicrobial properties. nih.gov
Protein-Protein Interactions : Certain thiourea compounds can disrupt critical protein-protein interactions. For example, some derivatives have been investigated for their ability to block the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, preventing viral entry. nih.govacs.org
Signaling Pathways : The mechanism of action for some anticancer thioureas involves the modulation of key cellular signaling pathways. Derivatives have been reported to inhibit the Wnt/β-catenin signaling pathway in cervical cancer cells and block K-Ras protein in lung cancer models. nih.gov
Table 2: Potential Biological Targets for Thiourea Analogs
| Target Class | Specific Target Example | Associated Disease/Application | Reference(s) |
|---|---|---|---|
| Enzymes (Kinases) | VEGFR2, PDGFRβ | Cancer | researchgate.net |
| Enzymes (Hydrolases) | Carbonic Anhydrase I & II | pH Regulation, Glaucoma | nih.govtandfonline.com |
| Enzymes (Bacterial) | DNA Gyrase, Topoisomerase IV | Bacterial Infections | nih.gov |
| Viral Proteins | HCV Replicon, SARS-CoV-2 Spike Protein | Viral Infections (Hepatitis C, COVID-19) | nih.govnih.gov |
| Signaling Proteins | Wnt/β-catenin, K-Ras | Cancer | nih.gov |
Future work should employ high-throughput screening of this compound analogs against panels of kinases, proteases, and other enzymes to identify novel and potent interactions.
Advanced Preclinical Evaluation Methodologies for Efficacy Profiling
To accurately assess the therapeutic potential of newly synthesized analogs, advanced preclinical evaluation methods are essential. These methodologies provide detailed insights into a compound's efficacy and mechanism of action before any potential clinical application.
In Vitro Efficacy Models : A battery of in vitro assays can be used to profile the biological activity of the thiourea analogs. This includes cytotoxicity assays (e.g., MTT, MTS) against a panel of human cancer cell lines to determine the IC50 values and assess the compound's potency and selectivity. nih.govacs.org For antimicrobial potential, the minimum inhibitory concentration (MIC) against various bacterial and fungal strains can be determined. nih.gov
In Silico Modeling : Computational approaches like molecular docking and molecular dynamics simulations are powerful tools for preclinical evaluation. Molecular docking can predict the binding affinity and orientation of a thiourea analog within the active site of a target protein, such as cyclooxygenase-2 or VEGFR2. researchgate.netnih.gov This helps in understanding the structural basis of its activity and in prioritizing compounds for synthesis.
Mechanism of Action Studies : Once a compound shows promising activity, further studies are needed to elucidate its mechanism. For anticancer agents, this includes apoptosis assays to determine if the compound induces programmed cell death and cell viability tests to confirm cytotoxic effects. nih.gov For enzyme inhibitors, kinetic studies can reveal whether the inhibition is competitive, non-competitive, or uncompetitive. nih.gov
Table 3: Methodologies for Preclinical Efficacy Profiling
| Methodology | Purpose | Key Metric(s) | Reference(s) |
|---|---|---|---|
| MTT/MTS Assay | Measures cell viability and cytotoxic activity | IC50 (half-maximal inhibitory concentration) | nih.govacs.org |
| Molecular Docking | Predicts ligand-protein binding interactions | Binding Affinity (kcal/mol) | nih.gov |
| Apoptosis Assessment | Determines if the compound induces programmed cell death | Percentage of apoptotic cells | nih.gov |
| Enzyme Inhibition Assay | Measures the inhibition of a specific enzyme | KI (inhibition constant), IC50 | nih.govtandfonline.com |
Development of Targeted Delivery Strategies for Enhanced Specificity
A significant challenge in drug development is ensuring that a therapeutic agent reaches its intended target in the body with minimal exposure to healthy tissues. Developing targeted delivery strategies for this compound analogs could dramatically enhance their efficacy and create a wider therapeutic window.
Nanoparticle Encapsulation : Encapsulating thiourea derivatives within nanoparticles is a promising strategy. Poly (D,L-lactic-co-glycolic acid) (PLGA) nanoparticles have been used to carry a thiourea compound for treating leishmaniasis. researchgate.netdundee.ac.uk This formulation improved the drug's solubility and enhanced its activity against intracellular parasites while reducing its cytotoxicity to host macrophages, resulting in a significantly higher parasite selectivity index compared to the reference drug. researchgate.netdundee.ac.uk
Magnetic Nanoparticles : Hybrid nanosystems using core-shell magnetic nanoparticles (e.g., Fe3O4@C18) have been shown to improve the antifungal activity of certain thiourea derivatives against Candida albicans biofilms. nih.gov These magnetic carriers can potentially be guided to a specific site of infection or tumor.
Thiolated Polymers (Thiomers) : Thiomers are polymers modified to include thiol groups. These materials exhibit excellent mucoadhesive properties, allowing them to adhere to mucosal surfaces and prolong drug residence time. researchgate.net Formulating this compound analogs with thiolated carriers like modified chitosan (B1678972) could be an effective strategy for oral or other mucosal delivery routes, enhancing permeation and protecting the drug from enzymatic degradation. researchgate.netresearchgate.net
Table 4: Targeted Delivery Systems for Thiourea Derivatives
| Delivery System | Polymer/Material | Application | Outcome | Reference(s) |
|---|---|---|---|---|
| Polymeric Nanoparticles | PLGA | Leishmaniasis | Enhanced antileishmanial activity and selectivity; improved solubility. | researchgate.netdundee.ac.uk |
| Core-Shell Nanoparticles | Fe3O4@C18 (Magnetic) | Fungal Biofilms | Increased efficiency in preventing C. albicans biofilm development. | nih.gov |
By pursuing these future research directions, the scientific community can systematically build upon the foundational structure of this compound to develop novel, effective, and highly specific therapeutic agents for a range of diseases.
Q & A
Q. What experimental designs mitigate irreproducibility in thiourea-based nanocrystal synthesis?
- Methodological Answer : Standardize preheating duration (<2 minutes) for thiourea precursors to limit thiocyanate formation. Use inert atmospheres (N₂/Ar) during metal sulfide nanoparticle synthesis. Characterize nanocrystals via TEM/SAXS and correlate size distributions with thiourea decomposition rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
